Probimane
Overview
Description
Probimane, also known as AT-2153, is a bisdioxopiperazine compound that was synthesized at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. It is known for its anti-proliferative effects, particularly in the treatment of various types of cancer. This compound has shown efficacy in inhibiting tumor growth and metastasis, making it a promising candidate in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Probimane is synthesized through a series of chemical reactions involving the introduction of morpholine groups into the structure of razoxane, another bisdioxopiperazine compound. The synthetic route typically involves the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds through the reaction of appropriate starting materials under controlled conditions.
Introduction of Morpholine Groups: The intermediate compounds are then reacted with morpholine to introduce the morpholine groups into the structure.
Final Product Formation: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Probimane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Probimane has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the chemical properties and reactivity of bisdioxopiperazines.
Biology: In biological research, this compound is used to study its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: this compound is primarily researched for its anti-cancer properties. It has shown efficacy in inhibiting tumor growth and metastasis in preclinical studies.
Mechanism of Action
Probimane exerts its effects through several mechanisms:
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cells from progressing through mitosis.
Chromosome Segregation Blocking: this compound blocks chromosome segregation, leading to cell death.
Molecular Targets: This compound targets various molecular pathways involved in cell proliferation and survival, including topoisomerase II inhibition.
Comparison with Similar Compounds
Probimane is part of the bisdioxopiperazine family of compounds, which includes:
Razoxane (ICRF-159): An anti-cancer agent developed in the UK, known for its anti-metastatic properties.
Dexrazoxane (ICRF-187): A cardioprotective agent used to reduce the cardiotoxicity of anthracyclines.
MST-16: Another bisdioxopiperazine compound with similar anti-cancer properties.
Uniqueness of this compound
This compound is unique in its higher cytotoxicity against certain tumor cell lines compared to other bisdioxopiperazines. It has shown a wider spectrum of cytotoxic effects, particularly against solid tumors, making it a valuable compound in cancer research .
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYWACILHVRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910622 | |
Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95604-83-4, 108093-90-9 | |
Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MM 159 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Probimane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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